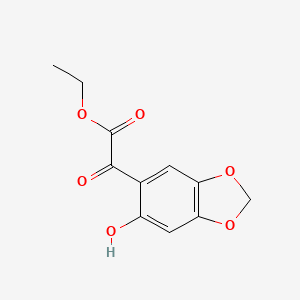

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is an organic compound with the molecular formula C11H10O6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves the esterification of 6-hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of alternative catalysts and solvents can improve the overall yield and reduce the environmental impact of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in several medicinal applications:

Antioxidant Activity

Recent studies have demonstrated that derivatives of benzodioxole compounds exhibit antioxidant properties. For instance, a study on related compounds indicated moderate antioxidative activity using DPPH-scavenging assays, suggesting potential therapeutic uses in preventing oxidative stress-related diseases .

Inhibition of Enzymatic Activity

Research indicates that similar benzodioxole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-B by these compounds has been documented to have implications for treatment strategies in conditions like Parkinson's disease .

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties. Preliminary studies suggest that related compounds exhibit activity against various bacterial strains, indicating potential use in developing new antibiotics.

Agricultural Applications

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has potential applications in agriculture, particularly as a pesticide or herbicide:

Vector Control

According to the IR-4 Project's inventory of public health pesticides, compounds with similar structures have been recognized for their efficacy in vector control . This suggests that this compound could be explored for developing new pest control agents.

Materials Science Applications

The compound's unique chemical properties also make it suitable for materials science applications:

Polymer Chemistry

Research into polymerization processes indicates that benzodioxole derivatives can be used as monomers or additives in the synthesis of novel polymeric materials. Their incorporation can enhance the thermal stability and mechanical properties of polymers.

Case Studies

Wirkmechanismus

The mechanism of action of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the ethyl ester group.

6-Hydroxy-1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

6-Methoxy-1,3-benzodioxole-5-acetic acid ethyl ester: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for diverse chemical reactivity, while its benzodioxole core provides a stable and versatile scaffold for further modifications .

Biologische Aktivität

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester (CAS No. 1258950-75-2) is a compound of interest due to its potential pharmacological properties. Its molecular formula is C11H10O6, with a molecular weight of 238.19 g/mol. This compound is part of a larger class of benzodioxole derivatives, which are known for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

The structure of this compound features a benzodioxole ring system, which is significant for its biological activity. The presence of the hydroxy and keto functional groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often attributed to the ability of the hydroxyl groups to donate electrons, thereby neutralizing free radicals. A study demonstrated that related benzodioxole derivatives significantly reduced oxidative stress markers in cell cultures, suggesting a protective role against oxidative damage .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is associated with the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Properties

Several studies have explored the anticancer potential of benzodioxole derivatives, including this compound. In vitro assays revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 1.59 ± 0.11 | Induction of apoptosis via caspase activation |

| Study B | A549 | 0.81 ± 0.08 | Mitochondrial dysfunction leading to apoptosis |

| Study C | HeLa | 3.16 | Cell cycle arrest at G0/G1 phase |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels and activating caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G0/G1), inhibiting cancer cell proliferation.

- Inflammatory Pathway Modulation : By inhibiting NF-kB signaling, it reduces inflammation markers in activated immune cells.

Eigenschaften

IUPAC Name |

ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-2-15-11(14)10(13)6-3-8-9(4-7(6)12)17-5-16-8/h3-4,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKURVFGNBYVBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.